1-Benzyl-2-methyl-1H-indole-3-carbaldehyde

IDO1 inhibition Immuno-oncology Tryptophan metabolism

For medicinal chemistry programs requiring precise SAR exploration, choose 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde (CAS 95202-45-2). This compound offers unique steric and electronic properties, with a LogP of 3.81 and a melting point of 135°C, ensuring reliable performance in solid-state chemistry and CNS drug development. Its C3-aldehyde handle enables rapid diversification for IDO1 inhibitor libraries (basal Ki = 1.19 µM).

Molecular Formula C17H15NO
Molecular Weight 249.31 g/mol
CAS No. 95202-45-2
Cat. No. B1273902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2-methyl-1H-indole-3-carbaldehyde
CAS95202-45-2
Molecular FormulaC17H15NO
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=O
InChIInChI=1S/C17H15NO/c1-13-16(12-19)15-9-5-6-10-17(15)18(13)11-14-7-3-2-4-8-14/h2-10,12H,11H2,1H3
InChIKeyLFRXDIWPLQSKBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-2-methyl-1H-indole-3-carbaldehyde (CAS 95202-45-2): Structural and Physicochemical Profile for Informed Procurement


1-Benzyl-2-methyl-1H-indole-3-carbaldehyde (CAS 95202-45-2) is a synthetic indole derivative featuring a benzyl group at the N1 position, a methyl group at the C2 position, and a formyl group at the C3 position of the indole core [1]. This substitution pattern distinguishes it from simpler indole-3-carbaldehydes by modulating its lipophilicity (LogP ~3.81) and thermal stability (melting point 135 °C) [2]. As a versatile building block, its C3-aldehyde moiety enables diverse downstream functionalizations, while the N1-benzyl and C2-methyl substituents provide a unique steric and electronic environment for structure-activity relationship (SAR) exploration in medicinal chemistry [3].

Procurement Risk: Why 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde (95202-45-2) Cannot Be Casually Replaced by In-Class Analogs


While many indole-3-carbaldehydes share a common scaffold, substituting 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde with a close analog—such as the unsubstituted 2-methyl-1H-indole-3-carbaldehyde or the N-benzyl-only 1-benzyl-1H-indole-3-carbaldehyde—carries significant scientific and procurement risk. Small changes in substitution at the N1 and C2 positions can dramatically alter key properties: the presence of the N1-benzyl group increases lipophilicity and steric bulk, affecting target engagement and pharmacokinetic profiles, while the C2-methyl group modulates electronic density on the indole ring, influencing both chemical reactivity and biological activity [1]. Furthermore, the specific combination of substituents in 95202-45-2 creates a unique spatial configuration that generic analogs cannot replicate, potentially leading to different synthetic outcomes in multi-step sequences and divergent biological readouts in assays [2]. The quantitative evidence below substantiates these claims, demonstrating measurable differences in activity, physicochemical properties, and synthetic utility.

Quantitative Differentiation Guide for 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde (95202-45-2)


IDO1 Inhibitory Activity: 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde vs. 1-Benzyl-2-methylindole

1-Benzyl-2-methyl-1H-indole-3-carbaldehyde demonstrates measurable inhibitory activity against recombinant human Indoleamine 2,3-dioxygenase 1 (IDO1), with a reported enzyme inhibition constant (Ki) of 1.19E+3 nM (1.19 µM) [1]. In contrast, its close structural analog lacking the C3-aldehyde group, 1-benzyl-2-methylindole (CAS 17901-58-5), shows an IC50 of 1.00E+3 nM (1.00 µM) in a cell-based IDO1 assay [2]. While the difference in potency is modest, the presence of the C3-aldehyde provides a crucial synthetic handle for further derivatization to improve IDO1 affinity, making the aldehyde a more versatile starting point for medicinal chemistry optimization.

IDO1 inhibition Immuno-oncology Tryptophan metabolism

Thermal Stability and Crystallinity: 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde vs. 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde

1-Benzyl-2-methyl-1H-indole-3-carbaldehyde exhibits a melting point of 135 °C (recrystallized from ethanol) , which is 7 °C higher than that of a related 1,2-disubstituted analog, 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde (CAS 1757-72-8), which melts at 128 °C . A higher melting point often correlates with greater lattice energy and improved crystallinity, which can translate to enhanced long-term solid-state stability and easier handling and purification during synthesis and formulation development.

Crystallization Solid-state properties Purification

Lipophilicity (LogP): 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde vs. 1-Benzyl-1H-indole-3-carbaldehyde

The calculated octanol-water partition coefficient (LogP) for 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde is 3.81 [1]. This is significantly higher than the LogP of 1-Benzyl-1H-indole-3-carbaldehyde (CAS 10511-51-0), which is approximately 2.90 [2]. The addition of the C2-methyl group contributes an increase of nearly 1 log unit, indicating substantially greater lipophilicity. This property is critical for passive membrane permeability and can influence both target engagement in cellular assays and overall pharmacokinetic behavior.

Lipophilicity ADME Drug-likeness

Synthetic Accessibility: 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde vs. 2-Methyl-1H-indole-3-carbaldehyde

1-Benzyl-2-methyl-1H-indole-3-carbaldehyde can be synthesized in a single step from commercially available 2-methylindole-3-carbaldehyde (CAS 5413-24-9) via N-benzylation with benzyl bromide, achieving a reported yield of 69% . In contrast, the synthesis of the parent 2-methyl-1H-indole-3-carbaldehyde itself often requires multi-step sequences or harsh conditions (e.g., Vilsmeier-Haack formylation), which can limit scalability and yield [1]. The availability of a robust, high-yielding alkylation protocol for 95202-45-2 from a cheap starting material makes it a more accessible and cost-effective advanced intermediate for scale-up.

Synthetic efficiency Building block Yield

Optimal Scientific and Industrial Applications for 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde (95202-45-2)


IDO1-Targeted Immuno-Oncology Research

Use 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde as a starting point for synthesizing focused libraries of IDO1 inhibitors. Its measurable basal IDO1 inhibitory activity (Ki = 1.19 µM) and reactive C3-aldehyde handle make it an ideal scaffold for rapid SAR exploration via reductive amination, aldol condensations, or Schiff base formation. Unlike its non-aldehyde analog 1-benzyl-2-methylindole, this compound allows for immediate diversification to improve potency and selectivity against IDO1 [1].

Crystallization and Solid-State Formulation Studies

Leverage the compound's high melting point (135 °C) and excellent crystallinity for solid-state chemistry research. Its superior thermal stability compared to analogs like 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde (128 °C) makes it a preferred candidate for developing stable crystalline formulations or studying crystal engineering principles [1].

ADME Property Optimization in CNS Drug Discovery

Select this compound for CNS or intracellular target programs requiring higher lipophilicity. With a LogP of 3.81—nearly one unit higher than the N-benzyl-only analog—95202-45-2 offers enhanced passive permeability, a critical parameter for crossing biological membranes. This property can be systematically modulated through subsequent chemistry, providing a valuable starting point for optimizing CNS drug candidates [1].

Scalable Synthesis of Advanced Indole Intermediates

Utilize 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde as a cost-effective, advanced intermediate for large-scale synthesis. The robust one-step synthesis from 2-methylindole-3-carbaldehyde in 69% yield ensures a reliable and economical supply, reducing the need for complex, low-yielding multi-step sequences and facilitating the production of downstream libraries or preclinical candidates [1].

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